molecular formula C20H18O4 B2639784 (Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 858766-75-3

(Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2639784
CAS No.: 858766-75-3
M. Wt: 322.36
InChI Key: KJUVPEPUWIPURF-GRSHGNNSSA-N
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Description

(Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a methoxybenzylidene group and a methylallyloxy group attached to a benzofuran core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves several key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxybenzylidene Group: This step involves the condensation of 4-methoxybenzaldehyde with the benzofuran core under basic or acidic conditions to form the methoxybenzylidene moiety.

    Attachment of the Methylallyloxy Group: The final step involves the etherification of the benzofuran core with 2-methylallyl alcohol under suitable conditions, such as the presence of a base or an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene and methylallyloxy groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohol derivatives of the benzofuran core.

    Substitution: Various substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s biological activities are being explored for therapeutic applications. Its potential as an anticancer agent is of particular interest, with studies focusing on its ability to inhibit cancer cell growth and induce apoptosis.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. The compound may also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-hydroxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one: Similar structure with a hydroxy group instead of a methoxy group.

    (Z)-2-(4-methoxybenzylidene)-6-((2-ethylallyl)oxy)benzofuran-3(2H)-one: Similar structure with an ethylallyl group instead of a methylallyl group.

    (Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-ol: Similar structure with an alcohol group instead of a ketone group.

Uniqueness

The uniqueness of (Z)-2-(4-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-13(2)12-23-16-8-9-17-18(11-16)24-19(20(17)21)10-14-4-6-15(22-3)7-5-14/h4-11H,1,12H2,2-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUVPEPUWIPURF-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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